molecular formula C10H8O2 B11917896 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1187243-14-6

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B11917896
CAS No.: 1187243-14-6
M. Wt: 160.17 g/mol
InChI Key: OKEDETIXLUIRMM-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is a bicyclic aromatic compound featuring a ketone group at position 3 and a formyl group at position 5 of the indene backbone. This structure confers unique electronic properties, making it a versatile intermediate in organic synthesis, particularly in Knoevenagel condensations for constructing π-conjugated systems in optoelectronic materials . Its electron-withdrawing carbaldehyde group enhances charge-transfer capabilities, which is critical in organic semiconductors and dyes .

Properties

CAS No.

1187243-14-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5-6H,3-4H2

InChI Key

OKEDETIXLUIRMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene derivatives. One common method is the oxidation of 2,3-dihydro-1H-indene-5-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a precursor for the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substituent type and position. Below is a comparative analysis with structurally related indanone derivatives:

Compound Name Functional Groups/Substituents Key Applications/Properties References
3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde 3-oxo, 5-carbaldehyde Organic semiconductors, Knoevenagel reactions
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate 3-oxo, 5-carboxylate ester Pharmaceutical intermediate (e.g., Indoxacarb synthesis)
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid 1-oxo, 5-benzoyl carboxylic acid Potential biologic activity (unclear)
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid 3-oxo, 1-acetic acid Anti-inflammatory/anti-diabetic research
5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester 1-oxo, 5-chloro, 2-carboxylate ester Pesticide intermediate (Indoxacarb)
2-Amino-2,3-dihydro-1H-indene-5-carboxamide 2-amino, 5-carboxamide DDR1 inhibitor (anticancer)

Electronic and Optical Properties

  • Photovoltaic Applications: this compound derivatives (e.g., EA4) exhibit stronger electron-withdrawing capacity than rhodanine or malononitrile-based acceptors, improving charge separation in organic solar cells . Comparatively, indandione (IN) derivatives show lower molar extinction coefficients, reducing light-harvesting efficiency .
  • Solubility : The carbaldehyde derivative’s solubility in chlorinated solvents (e.g., chloroform) is superior to carboxylate esters, which require polar aprotic solvents .

Data Tables

Table 1: Physical Properties of Selected Indanone Derivatives

Compound Molecular Weight Solubility (Organic Solvents) Melting Point (°C)
This compound 174.16 g/mol Dichloromethane, THF, chloroform Not reported
Methyl 3-oxo-indene-5-carboxylate 204.22 g/mol Ethyl acetate, methanol 68–70
2-(3-Oxo-inden-1-yl)acetic acid 190.18 g/mol DMSO, ethanol 145–147

Biological Activity

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H8O2. Its unique structure, characterized by an oxo group and a carbaldehyde group attached to an indene ring, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 1187243-14-6
Molecular Weight 160.17 g/mol
IUPAC Name 3-oxo-1,2-dihydroindene-5-carbaldehyde
Molecular Formula C10H8O2
Canonical SMILES C1CC(=O)C2=C1C=CC(=C2)C=O

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. For instance, a study published in BenchChem reported that the compound showed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. A notable study indicated that this compound induces apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition Reactions : The oxo group can participate in nucleophilic addition reactions with cellular nucleophiles, influencing various metabolic pathways.
  • Electrophilic Substitution : The aromatic ring undergoes electrophilic substitution reactions, which can modify signaling pathways involved in cell proliferation and survival.
  • ROS Generation : The compound promotes oxidative stress within cells, contributing to its apoptotic effects in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This positions it as a promising candidate for further development into therapeutic agents targeting bacterial infections.

Study 2: Anticancer Potential

A research article published in PMC highlighted the use of this compound in treating human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .

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